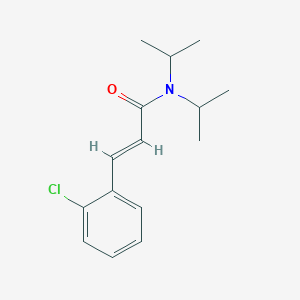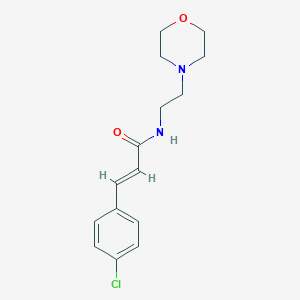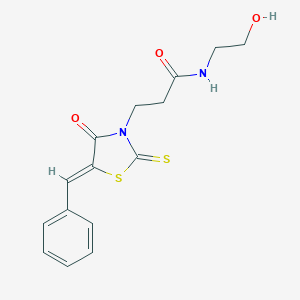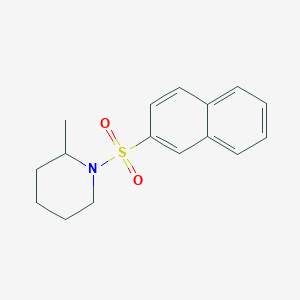
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate, also known as BNDD, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is composed of a diethyldithiocarbamate group, which is a well-known chelating agent, and a bromonitroaniline group, which is a common aromatic compound. BNDD has been shown to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
作用机制
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species. These reactive species can then interact with cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to possess a wide range of biochemical and physiological effects. For example, it has been demonstrated to induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the detection of these ions in complex biological samples such as blood or urine. However, one limitation of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is its potential toxicity, which must be carefully controlled in order to avoid unwanted side effects.
未来方向
There are many potential future directions for research involving 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate. One possible avenue of investigation is the development of new fluorescent probes based on 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate for detecting other metal ions such as iron or mercury. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis and purification of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in order to improve its yield and purity.
合成方法
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves the reaction of diethyldithiocarbamate with 2-bromo-4-nitroaniline in the presence of a catalyst. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the final product can be confirmed using various analytical methods such as NMR spectroscopy or mass spectrometry.
科学研究应用
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a fluorescent probe for detecting metal ions such as copper and zinc. Other studies have investigated the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro.
属性
产品名称 |
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate |
|---|---|
分子式 |
C13H16BrN3O3S2 |
分子量 |
406.3 g/mol |
IUPAC 名称 |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H16BrN3O3S2/c1-3-16(4-2)13(21)22-8-12(18)15-11-6-5-9(17(19)20)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,18) |
InChI 键 |
SFVQCEWSYIMRHO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
规范 SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)

![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)

![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)


![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)

![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

